molecular formula C11H11ClF3NO3 B1459671 3-(4-Chlorophenyl)azetidin-3-ol, trifluoroacetic acid CAS No. 1803590-01-3

3-(4-Chlorophenyl)azetidin-3-ol, trifluoroacetic acid

Cat. No.: B1459671
CAS No.: 1803590-01-3
M. Wt: 297.66 g/mol
InChI Key: IVYYBYPAYNTWFO-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)azetidin-3-ol, trifluoroacetic acid is a useful research compound. Its molecular formula is C11H11ClF3NO3 and its molecular weight is 297.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-(4-Chlorophenyl)azetidin-3-ol, trifluoroacetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial and anticancer activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an azetidine ring substituted with a 4-chlorophenyl group and is associated with trifluoroacetic acid, which enhances its solubility and reactivity. The molecular formula can be represented as C11_{11}H10_{10}ClF3_3NO, indicating the presence of chlorine and trifluoromethyl groups that contribute to its biological activity.

Antimicrobial Activity

Research has indicated that 3-(4-Chlorophenyl)azetidin-3-ol demonstrates notable antimicrobial properties. The compound exhibits activity against various bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.

Table 1: Antimicrobial Activity of 3-(4-Chlorophenyl)azetidin-3-ol

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Pseudomonas aeruginosa50 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies show that it affects cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest.

Table 2: Anticancer Activity of 3-(4-Chlorophenyl)azetidin-3-ol

Cancer Cell LineIC50_{50} (µM)
MCF-79.0
HT-2915.0

The biological effects of 3-(4-Chlorophenyl)azetidin-3-ol are attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cell survival.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into cell membranes, leading to depolarization and cell death.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can trigger oxidative stress, promoting apoptosis in cancer cells.

Study on Anticancer Effects

In a study published in Molecular Pharmacology, researchers investigated the effects of various azetidine derivatives, including 3-(4-Chlorophenyl)azetidin-3-ol, on MCF-7 cells. The results indicated significant cytotoxicity with an IC50_{50} value of 9 µM, highlighting its potential as a lead compound for breast cancer treatment .

Study on Antimicrobial Properties

Another study focused on the antimicrobial efficacy of the compound against resistant strains of bacteria. The findings demonstrated that the compound was effective against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its utility in developing new antibiotics .

Properties

IUPAC Name

3-(4-chlorophenyl)azetidin-3-ol;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO.C2HF3O2/c10-8-3-1-7(2-4-8)9(12)5-11-6-9;3-2(4,5)1(6)7/h1-4,11-12H,5-6H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYYBYPAYNTWFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(C2=CC=C(C=C2)Cl)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803590-01-3
Record name 3-(4-chlorophenyl)azetidin-3-ol; trifluoroacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.